molecular formula C12H26N2O B8377631 3-aminomethyl-N,N-diethyl-5-methylhexanamide

3-aminomethyl-N,N-diethyl-5-methylhexanamide

Cat. No. B8377631
M. Wt: 214.35 g/mol
InChI Key: JCHCPCIRGMZUEK-UHFFFAOYSA-N
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Patent
US08168828B2

Procedure details

To a solution of potassium hydroxide (19 grams) in methanol (114 ml), 3-cyano-N,N-diethyl-5-methyl hexanamide (9.5 grams) was added followed by ammonia solution (38 ml) and Raney nickel (19 grams). Hydrogen pressure of 4.0 kg/cm2 was applied and the reaction mixture was stirred at 30° C. for 22 hours. The reaction mixture was filtered through a hyflow bed. The solvent was distilled off under reduced pressure at a temperature below 60° C. Water (200 ml) was added to the reaction mixture and pH adjusted to 2 with concentrated hydrochloric acid. The aqueous layer was extracted with dichloromethane. The pH of aqueous layer was adjusted to 8.0, with 50% sodium hydroxide. The aqueous layer was extracted with dichloromethane. The solvent was distilled off completely under atmospheric pressure to obtain the title compound as a residue.
Quantity
19 g
Type
reactant
Reaction Step One
Name
3-cyano-N,N-diethyl-5-methyl hexanamide
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([CH:5]([CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:6][C:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[O:8])#[N:4].N.[H][H]>CO.[Ni]>[NH2:4][CH2:3][CH:5]([CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:6][C:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[OH-].[K+]
Name
3-cyano-N,N-diethyl-5-methyl hexanamide
Quantity
9.5 g
Type
reactant
Smiles
C(#N)C(CC(=O)N(CC)CC)CC(C)C
Name
Quantity
114 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
19 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 30° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a hyflow bed
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure at a temperature below 60° C
ADDITION
Type
ADDITION
Details
Water (200 ml) was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off completely under atmospheric pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NCC(CC(=O)N(CC)CC)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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